
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a fluoroethoxy group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the fluoroethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with aniline would yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are important in the development of herbicides and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoroethoxy group can enhance its binding affinity and selectivity for target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-(2-methoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-ethoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-chloroethoxy)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
90687-73-3 |
|---|---|
Fórmula molecular |
C5H4Cl2FN3O |
Peso molecular |
212.01 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2-fluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C5H4Cl2FN3O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h1-2H2 |
Clave InChI |
YWQSUUZYLQBTCA-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


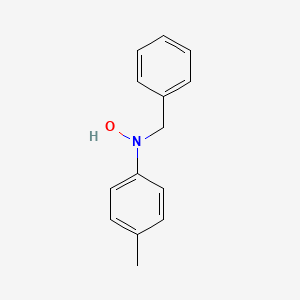
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
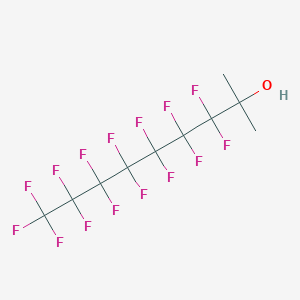
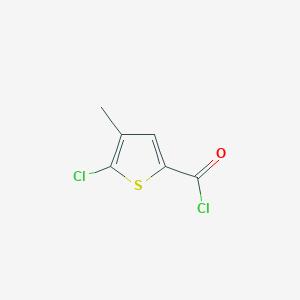
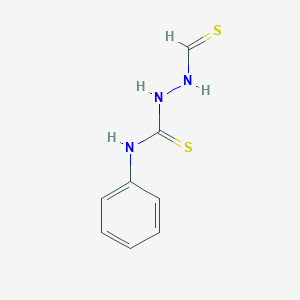
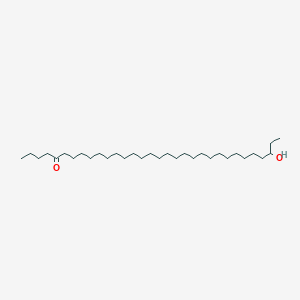
mercury](/img/structure/B14349590.png)

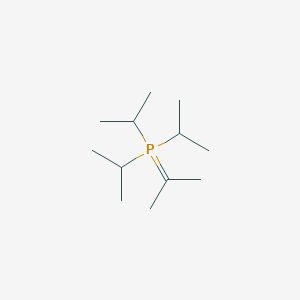

![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)



